N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide
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Overview
Description
N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of dichlorophenyl and furan-2-carboxamide groups in its structure contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,4-dichloroaniline with benzoyl chloride to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction.
Chemical Reactions Analysis
N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
N-{1-[(2,4-dichlorophenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide can be compared with other similar compounds, such as:
N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide: This compound shares the dichlorophenyl group but differs in its overall structure and functional groups.
N-(2,4-dichlorophenyl)-N-(7-{[(2,4-dichlorophenyl)amino]sulfonyl}-1-oxo-1,2-dihydronaphthalen-2-yl)glycinamide:
Properties
Molecular Formula |
C19H14Cl2N2O3 |
---|---|
Molecular Weight |
389.2 g/mol |
IUPAC Name |
N-[1-(2,4-dichloroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H14Cl2N2O3/c20-13-8-9-15(14(21)11-13)22-18(17(24)12-5-2-1-3-6-12)23-19(25)16-7-4-10-26-16/h1-11,18,22H,(H,23,25) |
InChI Key |
CEDYVBCOAMEQIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(NC2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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